molecular formula C26H40K3N5O9S B13410873 Biotin-X NTA

Biotin-X NTA

Cat. No.: B13410873
M. Wt: 716.0 g/mol
InChI Key: MKLSOXPHWHEJPK-RCFQCEFGSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-X nitrilotriacetic acid, commonly known as Biotin-X NTA, is a bifunctional reagent widely used in biochemical research. It is primarily utilized for the detection of histidine-tagged proteins immobilized on nitrocellulose membranes. The compound is a derivative of biotin, a vitamin that binds with high affinity to avidin and streptavidin proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-X NTA is synthesized by conjugating biotin with nitrilotriacetic acid. The nitrilotriacetic acid moiety is used to chelate a nickel ion at four of its six coordination sites, leaving the remaining two sites available for binding to a histidine tag . The synthesis involves the following steps:

  • Activation of biotin with a suitable activating agent.
  • Conjugation of the activated biotin with nitrilotriacetic acid.
  • Purification of the final product to remove any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-X NTA primarily undergoes chelation reactions due to the presence of the nitrilotriacetic acid moiety. It can chelate metal ions, particularly nickel ions, which are essential for its function in detecting histidine-tagged proteins .

Common Reagents and Conditions

Major Products Formed

The major product formed is the this compound-nickel-histidine tag complex, which can be detected using streptavidin or avidin conjugates .

Scientific Research Applications

Biotin-X NTA has a wide range of applications in scientific research:

Mechanism of Action

Biotin-X NTA exerts its effects through the chelation of nickel ions by the nitrilotriacetic acid moiety. The chelated nickel ions then bind to histidine residues on proteins, forming a stable complex. This complex can be detected using streptavidin or avidin conjugates, which bind to the biotin moiety with high affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended spacer arm, which reduces steric hindrance and improves the binding efficiency of the biotin-avidin interaction. This makes it particularly useful for detecting histidine-tagged proteins with high sensitivity .

Properties

Molecular Formula

C26H40K3N5O9S

Molecular Weight

716.0 g/mol

IUPAC Name

tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate

InChI

InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1

InChI Key

MKLSOXPHWHEJPK-RCFQCEFGSA-K

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

Origin of Product

United States

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